N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is an organic molecule with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The “3,4-dimethoxyphenethyl” and “3-propoxy-1-propyl” parts suggest the presence of methoxy and propoxy groups attached to a phenethyl group .
Molecular Structure Analysis
The molecular structure would likely show a pyrazole ring, with various substituents including the 3,4-dimethoxyphenethyl and 3-propoxy-1-propyl groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Predictions can sometimes be made based on similar compounds .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives, including those similar to N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been a subject of interest. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide. The crystal structure of this compound was determined using single-crystal X-ray diffraction studies, revealing its triclinic crystal system and various hydrogen bond interactions, which stabilize its structure (Prabhuswamy et al., 2016).
Biological Activities and Potential Therapeutic Applications
Pyrazole derivatives have shown diverse biological activities, including anticonvulsant, neuroprotective, cytotoxic, and anticancer activities. For example:
A study reported the synthesis and neuroprotection assay of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, demonstrating significant anticonvulsant and neuroprotective activities. One of the compounds showed promising neuroprotection activity, highlighting the therapeutic potential of these derivatives (Ahsan, 2017).
Another study focused on the synthesis and anticancer activity of similar analogues, which were screened against various cancer cell lines, including leukemia, melanoma, and lung cancers. A specific compound was identified as highly active on leukemia cell lines, underscoring the anticancer potential of these pyrazole derivatives (Ahsan, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-5-11-23-14-16(20(22-23)27-12-6-2)19(24)21-10-9-15-7-8-17(25-3)18(13-15)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYWHDGAUUYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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